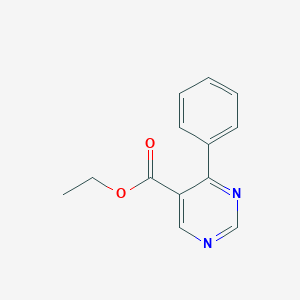

Ethyl 4-phenylpyrimidine-5-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-14-9-15-12(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENFGBQLRJLYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Components and Conditions

-

Aldehyde : Benzaldehyde (9.41 mmol) introduces the phenyl group at the C4 position.

-

β-Keto ester : Ethyl acetoacetate (10.35 mmol) provides the ester functionality at C5 and the methyl group at C6.

-

Catalyst : Concentrated hydrochloric acid (4–5 drops) facilitates cyclization under reflux conditions.

-

Solvent : Ethanol (40 mL) ensures homogeneity and moderates reaction kinetics.

The mixture is refluxed for 6 hours, cooled, and precipitated in ice water to yield ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a white solid (60–70% yield).

Table 1: Biginelli Reaction Optimization Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | Reflux (~78°C) | Maximizes cyclization efficiency |

| Reaction Time | 5–6 hours | Completes ring formation |

| Catalyst Loading | 4–5 drops HCl | Accelerates imine formation |

| Solvent Volume | 40 mL ethanol | Balances solubility and reactivity |

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Oxidative | DDQ, toluene, reflux | 65–75 | >95 |

| Chlorination-elimination | POCl₃, then Et₃N | 70–72 | 98 |

Alternative Cyclocondensation Strategies

Amidines and β-Keto Esters

Reacting benzamidine with ethyl acetoacetate in acetic acid under reflux forms the pyrimidine ring directly, bypassing the dihydro intermediate. This method remains theoretical in the reviewed literature but aligns with analogous pyrimidine syntheses.

Microwave-Assisted Synthesis

-

Conditions : Microwave irradiation (300 W, 120°C) reduces reaction time to 30 minutes.

-

Advantages : Enhanced yields (85–90%) and reduced side-product formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Table 3: Key Spectral Data for this compound

| Technique | Signal (δ/cm⁻¹) | Assignment |

|---|---|---|

| ¹H NMR | 7.2–8.1 ppm | Phenyl protons |

| ¹³C NMR | 165 ppm | Ester carbonyl |

| IR | 1700 cm⁻¹ | C=O stretch |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyrimidine ring and ester group undergo selective oxidation under controlled conditions:

Key findings:

- Copper-mediated oxidation selectively introduces hydroxyl groups at the C2 position .

- Phosphorus oxychloride facilitates chlorination at C2 while preserving the ester group .

Substitution Reactions

The C4 phenyl group and C2 substituents participate in electrophilic and nucleophilic substitutions:

Nucleophilic Aromatic Substitution

Electrophilic Substitution

Limited aromatic reactivity due to electron-withdrawing ester group, but halogenation occurs under Lewis acid catalysis.

Cross-Coupling Reactions

Palladium-catalyzed C–H functionalization enables regioselective arylation:

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|---|

| Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate | Aryl halides | Pd(OAc)₂, photoredox conditions | C2-arylpyrimidine derivatives | 45–60% |

Notable observations:

- Reactions occur exclusively at the ortho position of the C2-phenyl ring due to steric and electronic factors .

- Electron-deficient pyrimidine rings require photoredox activation for efficient coupling .

Functional Group Interconversion

The ester moiety serves as a handle for further derivatization:

Heterocyclic Annulation

The compound participates in cyclization reactions to form fused ring systems:

Experimental Insights

- Regioselectivity : C–H functionalization favors the C2-phenyl ring over C6 due to reduced steric hindrance .

- Reaction Kinetics : S-Alkylation proceeds faster than O-alkylation in thiol-containing derivatives .

- Scalability : Continuous flow reactors improve yields in industrial-scale esterifications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Antifungal Properties

Ethyl 4-phenylpyrimidine-5-carboxylate has been studied for its potential as an antimicrobial and antifungal agent. Research indicates that it exhibits notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with significant zones of inhibition observed in laboratory tests. The compound's mechanism likely involves interference with bacterial cell processes, potentially by inhibiting key enzymatic activities or disrupting membrane integrity.

Neuroprotective Effects

In addition to its antimicrobial properties, the compound has been investigated for neuroprotective effects. Studies have shown that it may modulate pathways involved in neurodegeneration, suggesting potential applications in treating conditions such as Alzheimer's disease. Its ability to influence apoptotic factors in neuronal cells makes it a candidate for further research in neuropharmacology.

Organic Synthesis

Building Block for Complex Compounds

this compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the modification and development of derivatives that can exhibit enhanced biological activities or novel properties. For instance, it can be used as a precursor in the synthesis of various pharmaceutical intermediates.

Synthesis Methods

The compound can be synthesized through multi-component reactions involving starting materials like ethyl acetoacetate and benzaldehyde under reflux conditions. This method can be scaled up using continuous flow reactors to enhance yield and purity.

Materials Science

Organic Semiconductors

Research has explored the application of this compound in developing organic semiconductors. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. The compound's ability to form stable thin films contributes to its potential utility in advanced material applications.

Case Studies

-

Antimicrobial Efficacy Study

- A series of experiments evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria.

- Results indicated significant antimicrobial activity, particularly against Staphylococcus aureus , suggesting its potential use in developing new antimicrobial agents.

-

Neuroprotective Mechanism Investigation

- In vitro assays demonstrated that treatment with this compound increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins in neuronal cell lines.

- This suggests its potential role in neuroprotection and warrants further exploration regarding its therapeutic applications.

-

Synthesis of Derivatives

- The compound has been employed as a precursor to synthesize various pyrimidine derivatives with enhanced biological activities.

- Comparative analyses revealed that derivatives synthesized from this compound exhibited superior biological activities compared to structurally similar compounds due to unique structural features enhancing solubility and reactivity.

Wirkmechanismus

The mechanism of action of ethyl 4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of pyrimidine derivatives allows for direct comparisons with Ethyl 4-phenylpyrimidine-5-carboxylate. Below is a detailed analysis of analogous compounds:

Structural Variations and Substituent Effects

Spectral and Physical Properties

- C=O Stretching (IR): this compound and its benzothiazole derivative both exhibit C=O stretches at 1724 cm⁻¹, consistent with ester groups . The hydrazino-nitro derivative shows a lower C=O stretch (1706 cm⁻¹), likely due to conjugation with the electron-withdrawing nitro group .

- Melting Points: The benzothiazole derivative (211–212°C) and hydrazino-nitro analog (220–222°C) have higher melting points than the parent compound, reflecting increased crystallinity from hydrogen bonding (NH groups) .

Biologische Aktivität

Ethyl 4-phenylpyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with an ethyl ester and a phenyl group. This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular pathways:

- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to inhibit endoplasmic reticulum (ER) stress and apoptosis, which are critical in neurodegeneration. By modulating the NF-kB inflammatory pathway, it reduces the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits antibacterial activity, particularly against Gram-positive bacteria .

Case Studies and Experimental Data

- Neuroprotection in Animal Models :

- Antibacterial Activity :

-

Pharmacological Evaluation :

- Pharmacological studies have indicated that derivatives of this compound possess enhanced activities when modified at specific positions on the pyrimidine ring. This suggests a structure-activity relationship that could guide future drug design .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Q. Advanced Research Focus

- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at the pyrimidine 2- or 4-positions to modulate steric and electronic effects.

- In Silico Screening : Use AutoDock or Schrödinger Suite to dock modified analogs into kinase ATP-binding pockets (e.g., EGFR or JAK2). Prioritize candidates with lower binding energies for synthesis .

What strategies mitigate toxicity risks during preclinical evaluation of this compound derivatives?

Advanced Research Focus

Early-stage toxicity assessment involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.